1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a pyrrolidine ring is fused to a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step reactions. One common method is the traceless solid-phase synthesis, which includes the lactamization of 1,2-dihydroquinazoline-2-carboxylates . This method allows for the efficient construction of the spirocyclic framework under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-phase synthesis approach mentioned above can be adapted for larger-scale production. This method’s efficiency and scalability make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the quinazolinone or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can produce more saturated spirocyclic compounds.
Scientific Research Applications
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Potential therapeutic applications include the development of novel drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Spiro[pyrrolidine-2,3’-oxindole]: This compound shares a similar spirocyclic structure but with an oxindole moiety instead of quinazolinone.
Spiro[1,3-benzodioxole-2,12’-[6’,10’]methanocyclooct[b]indole]: Another spirocyclic compound with a benzodioxole and indole structure.
Uniqueness: 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one stands out due to its unique combination of a pyrrolidine ring and a quinazolinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C11H13N3O/c15-10-8-3-1-2-4-9(8)13-11(14-10)5-6-12-7-11/h1-4,12-13H,5-7H2,(H,14,15) |
InChI Key |
OCRBANVPIZJPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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